molecular formula C15H16N6O2S B2485173 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-04-8

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2485173
CAS No.: 887347-04-8
M. Wt: 344.39
InChI Key: HUSTXVWMUBOVOK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Photodegradation Studies

Research into compounds with similar structures, such as sulfamethoxazole, has explored their photodegradation under various conditions. The study of the photochemical decomposition of sulfamethoxazole, which shares part of the chemical backbone with the compound , could offer insights into environmental stability and degradation pathways. Such studies are crucial for understanding the environmental fate of pharmaceuticals and chemicals (Wei Zhou & D. Moore, 1994).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new functionally substituted 1-R-tetrazoles and their amino derivatives provides valuable knowledge on heterocyclic chemistry, which is foundational in drug discovery and development. These synthetic routes and the exploration of heterocyclic compounds' properties are pivotal for creating new therapeutics and understanding their mechanisms (S. Voitekhovich et al., 2005).

Antimicrobial Activity

Compounds with structural similarities have been studied for their antimicrobial properties. For example, the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents highlight the importance of structural modifications in enhancing antibacterial and antifungal activities. Such research is critical for the development of new antibiotics and understanding the structure-activity relationship (Bhushan A. Baviskar et al., 2013).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, offers insights into using microbial systems to study drug metabolism. This approach can yield significant amounts of drug metabolites for further studies, enabling a deeper understanding of a drug's pharmacokinetics and pharmacodynamics (M. Zmijewski et al., 2006).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-6-4-5-7-12(9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSTXVWMUBOVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.